1-(2-Aminocycloheptyl)ethan-1-one
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Overview
Description
1-(2-Aminocycloheptyl)ethan-1-one is an organic compound with the molecular formula C9H17NO It features a cycloheptyl ring substituted with an amino group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminocycloheptyl)ethan-1-one typically involves the reaction of cycloheptanone with ammonia or an amine under reductive amination conditions. The process can be summarized as follows:
Reductive Amination: Cycloheptanone is reacted with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst (e.g., palladium on carbon).
Industrial Production Methods: Industrial production of this compound may involve similar reductive amination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminocycloheptyl)ethan-1-one undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Cycloheptanone derivatives.
Reduction: Cycloheptanol derivatives.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
1-(2-Aminocycloheptyl)ethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Aminocycloheptyl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: The interaction with molecular targets can modulate biochemical pathways, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
1-(2-Aminocyclohexyl)ethan-1-one: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.
1-(2-Aminocyclopentyl)ethan-1-one: Features a cyclopentyl ring, leading to different chemical properties and reactivity.
Uniqueness: 1-(2-Aminocycloheptyl)ethan-1-one is unique due to its seven-membered ring, which imparts distinct steric and electronic properties compared to its five- and six-membered ring analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(2-aminocycloheptyl)ethanone |
InChI |
InChI=1S/C9H17NO/c1-7(11)8-5-3-2-4-6-9(8)10/h8-9H,2-6,10H2,1H3 |
InChI Key |
XUFPETZCUPGJTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCCCCC1N |
Origin of Product |
United States |
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